3-Nitrobenzoyl chloride
Overview
Description
3-Nitrobenzoyl chloride is an organic compound with the chemical formula C7H4ClNO3. It is a colorless to light yellow liquid that is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and pesticides . The compound is known for its reactivity due to the presence of both a nitro group and an acyl chloride group, making it a valuable reagent in organic synthesis.
Mechanism of Action
Target of Action
3-Nitrobenzoyl chloride is a type of organic compound . It is primarily used as an intermediate in the synthesis of dyes, pesticides, and color developers . .
Mode of Action
It’s known that the influence of solvent on the reduction mechanism of a similar compound, 3-nitrobenzyl chloride, was investigated by cyclic voltammetry and controlled potential bulk electrolysis .
Result of Action
As a chemical intermediate, the primary ‘result of action’ of this compound is the production of other compounds. The specific effects would therefore depend on the compounds that it is used to produce. It should be noted that this compound is known to cause eye burns and skin burns, and may be harmful if swallowed or inhaled .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvent used can influence the reduction mechanism of similar compounds . Additionally, factors such as temperature and pressure could potentially affect its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzoyl chloride can be synthesized by reacting 3-nitrobenzoic acid with thionyl chloride. The reaction typically involves dissolving 3-nitrobenzoic acid in a suitable solvent such as carbon disulfide, followed by the addition of thionyl chloride. The reaction mixture is then heated to facilitate the formation of this compound, which can be purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient conversion of 3-nitrobenzoic acid to this compound. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-nitrobenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Hydrolysis: The reaction with water is usually carried out at room temperature.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
3-Aminobenzoyl Chloride: Formed from the reduction of the nitro group.
3-Nitrobenzoic Acid: Formed from hydrolysis.
Scientific Research Applications
3-Nitrobenzoyl chloride is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Employed in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industry: Used as an intermediate in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Nitrobenzoyl Chloride: Has the nitro group in the ortho position.
4-Nitrobenzoyl Chloride: Has the nitro group in the para position.
3-Nitrobenzyl Chloride: Similar structure but with a benzyl chloride group instead of an acyl chloride group.
Uniqueness: 3-Nitrobenzoyl chloride is unique due to its specific reactivity profile and the position of the nitro group, which can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
3-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTNASSYJUXJDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Record name | M-NITROBENZOYL CHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9025740 | |
Record name | 3-Nitrobenzoyl chloride | |
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Molecular Weight |
185.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-nitrobenzoyl chloride is a yellow to brown liquid. Unstable at room temperatures; requires refrigeration when not in use. | |
Record name | M-NITROBENZOYL CHLORIDE | |
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Boiling Point |
527 to 532 °F at 760 mmHg (NTP, 1992) | |
Record name | M-NITROBENZOYL CHLORIDE | |
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Flash Point |
greater than 233.6 °F (NTP, 1992) | |
Record name | M-NITROBENZOYL CHLORIDE | |
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Solubility |
Decomposes (NTP, 1992) | |
Record name | M-NITROBENZOYL CHLORIDE | |
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Vapor Density |
6.43 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | M-NITROBENZOYL CHLORIDE | |
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CAS No. |
121-90-4 | |
Record name | M-NITROBENZOYL CHLORIDE | |
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Record name | 3-Nitrobenzoyl chloride | |
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Record name | Benzoyl chloride, 3-nitro- | |
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Record name | 3-Nitrobenzoyl chloride | |
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Record name | Benzoyl chloride, 3-nitro- | |
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Record name | 3-Nitrobenzoyl chloride | |
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Record name | 3-nitrobenzoyl chloride | |
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Melting Point |
95 °F (NTP, 1992) | |
Record name | M-NITROBENZOYL CHLORIDE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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